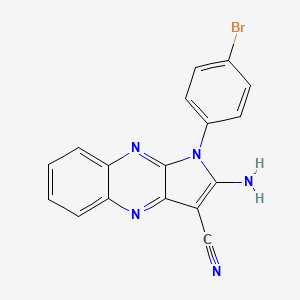

2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

Description

2-Amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (hereafter referred to as Br-AHPQC) is a quinoxaline derivative characterized by a pyrroloquinoxaline core substituted with a bromophenyl group at position 1, an amino group at position 2, and a nitrile group at position 2. This compound has demonstrated significant utility as a corrosion inhibitor for C38 steel in hydrochloric acid, achieving an inhibition efficiency of 91% through adsorption at metal/electrolyte interfaces . Its structure features multiple nitrogen atoms, aromatic π-electrons, and a bromine substituent, which collectively enhance its interaction with metal surfaces via physisorption and chemisorption mechanisms .

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARJQDOAZVJYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE typically involves multi-step organic reactions. Common starting materials might include 4-bromoaniline and various quinoxaline derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Halogenation, nitration, and other substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Kinase Inhibition

Kinases are pivotal in various signaling pathways that regulate cell growth and proliferation. Inhibitors of specific kinases have emerged as critical therapeutic agents in oncology. Research indicates that derivatives of pyrroloquinoxaline, including the compound in focus, exhibit potent inhibitory effects on several kinases involved in cancer progression.

- EphA3 Tyrosine Kinase Inhibition : Studies have shown that pyrroloquinoxaline derivatives can inhibit EphA3, a receptor tyrosine kinase associated with tumor growth and metastasis. The design of these inhibitors was guided by structural insights from X-ray crystallography, leading to compounds that demonstrated high efficacy in controlling tumor size in lymphoma models .

- Protein Kinase CK2 Inhibition : Another significant application is the inhibition of CK2, a kinase implicated in various cancers. Compounds based on the pyrroloquinoxaline scaffold have been synthesized and evaluated for their ability to inhibit CK2 with promising results. For instance, one derivative showed an IC50 value of 49 nM against CK2, indicating strong potency .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Its structural analogs have demonstrated significant antiproliferative activity through mechanisms involving apoptosis and cell cycle arrest.

- Cytotoxicity Studies : A series of studies assessed the cytotoxic effects of pyrroloquinoxaline derivatives on human cancer cell lines such as MCF-7 (breast cancer) and B16 (melanoma). Many derivatives exhibited promising results, suggesting that modifications to the quinoxaline structure can enhance anticancer properties .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways that promote cell survival and proliferation. For example, compounds have been shown to disrupt the PI3K-Akt-mTOR signaling pathway, which is frequently activated in cancers .

Case Studies

Several case studies highlight the effectiveness of pyrroloquinoxaline derivatives in preclinical models:

- Study on EphA3 Inhibitors : A detailed investigation into novel quinoxaline derivatives indicated their potential as effective EphA3 inhibitors. These compounds were characterized through cell-based assays and exhibited significant tumor size reduction in vivo .

- CK2 Inhibitor Development : Research focused on synthesizing and testing new CK2 inhibitors revealed that certain modifications to the pyrroloquinoxaline framework significantly enhanced their inhibitory potency against CK2 while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Br-AHPQC vs. 2-Amino-1-(4-Aminophenyl)-1H-Pyrrolo(2,3-b)Quinoxaline-3-Carbonitrile (NH2-AHPQC)

- Structural Difference: NH2-AHPQC replaces the bromine in Br-AHPQC with an amino group.

- Functional Impact: The amino group (-NH2) is electron-donating, enhancing electron density at the quinoxaline core and facilitating stronger coordination with metal surfaces . In contrast, the bromine (-Br) in Br-AHPQC is electron-withdrawing, reducing electron density but increasing hydrophobicity, which improves film persistence on the metal surface . Efficiency: NH2-AHPQC may exhibit higher inhibition efficiency due to superior electron donation, though steric hindrance from bulkier substituents (e.g., -Br) can offset this advantage .

Br-AHPQC vs. Methyl 2-Amino-1-(4-(Ethoxycarbonyl)Phenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate

- Structural Difference : The ethoxycarbonyl (-COOEt) group replaces -Br.

- Functional Impact :

- The ester group increases polarity and solubility in aqueous media but may reduce stability under acidic conditions compared to the robust C-Br bond .

- Adsorption Mechanism : The electron-withdrawing nature of -COOEt could weaken adsorption compared to Br-AHPQC, which relies on bromine’s hydrophobic and electronic effects .

Heteroatom and Functional Group Variations

Br-AHPQC vs. 2-Amino-1-(4-Fluorobenzyl)-N-(2-Methoxybenzyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxamide

- Structural Differences : Incorporation of fluorobenzyl and methoxybenzyl groups instead of bromophenyl.

- Functional Impact: Fluorine’s electronegativity (-F) enhances oxidative stability but may reduce electron density at the quinoxaline core compared to -Br . Efficiency: Fluorinated derivatives may exhibit moderate inhibition efficiency, balancing electronegativity and steric effects .

Br-AHPQC vs. 2-Amino-1-(5-Methoxy-2-Methylphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carbonitrile

- Structural Difference : A methoxy-methylphenyl group replaces bromophenyl.

- Functional Impact :

Adsorption Mechanism and Efficiency

*ΔG°ads values estimated based on substituent electronic effects.

- Br-AHPQC: Adsorption follows the Langmuir isotherm, indicating monolayer coverage. The ΔG°ads value (-14.6 kJ/mol) suggests physisorption dominated by electrostatic interactions, though XPS data reveal partial chemisorption via nitrogen-metal coordination .

- NH2-AHPQC: Likely exhibits stronger chemisorption due to the amino group’s lone-pair electrons, which form stable coordination bonds with iron atoms .

- Fluorinated Analog : Lower ΔG°ads implies weaker adsorption, but fluorine’s stability under acidic conditions may prolong inhibitor lifetime .

Biological Activity

2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the quinoxaline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this compound, synthesizing available data from various research studies.

Chemical Structure and Properties

- Molecular Formula : C17H10BrN5

- Molecular Weight : 396.19 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds within the quinoxaline family exhibit notable anticancer properties. A study focusing on related compounds demonstrated that derivatives of quinoxaline showed significant cytotoxic effects against various cancer cell lines. The specific activity of this compound has been linked to its ability to inhibit cellular proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have shown that similar quinoxaline derivatives exhibit significant antibacterial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Escherichia coli | 12 |

Anticonvulsant Activity

Preliminary studies suggest that the compound may also possess anticonvulsant properties. Compounds with similar structures have been shown to reduce seizure activity in animal models, indicating a potential for developing new anticonvulsant medications.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : It could modulate receptor activities that are critical for cell signaling pathways.

Q & A

Q. What experimental approaches resolve conflicting data on its inhibition of FGFRs versus other kinases?

- Kinase profiling panels : Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler™) to determine selectivity .

- Molecular dynamics (MD) simulations : Model binding interactions with FGFRs versus off-target kinases to identify specificity determinants .

Methodological Notes

- Contradictions in evidence : While some studies emphasize DNA intercalation , others highlight kinase inhibition . Researchers should validate both hypotheses using orthogonal methods.

- Critical parameters : Solvent choice (e.g., DMSO concentration) in biological assays can significantly affect compound aggregation and false-positive results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.